N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide
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Overview
Description
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide, also known by its chemical formula C16H15NO3, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 3-(benzylcarbamoyl)phenylboronic acid with 5-methylfuran-2-carboxylic acid. The boronic acid serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.
Reaction Conditions:: The reaction typically occurs under mild conditions, using a palladium catalyst and a base (such as potassium carbonate) in an organic solvent (e.g., DMF or DMSO).
Industrial Production:: While industrial-scale production details may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity:: N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes yield reduced forms of the compound.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes.
Industry: Its derivatives could serve as building blocks for novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide stands out for its furan-containing motif, similar compounds include N-[3-(benzylcarbamoyl)phenyl]-2-methylfuran-3-carboxamide and (3-(benzylcarbamoyl)phenyl)boronic acid . Each compound has distinct properties and applications.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-14-10-11-18(25-14)20(24)22-17-9-5-8-16(12-17)19(23)21-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
OYZCPNSESUXTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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